molecular formula C15H10BrClN2O3 B10890787 3-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]benzohydrazide

3-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]benzohydrazide

Katalognummer: B10890787
Molekulargewicht: 381.61 g/mol
InChI-Schlüssel: NHPCTDWZSFKTJL-CNHKJKLMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-bromo-N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]benzohydrazide is an organic compound with the molecular formula C15H10BrClN2O3 It is a derivative of benzohydrazide, featuring a bromine atom at the 3-position and a methylene linkage to a 6-chloro-1,3-benzodioxole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]benzohydrazide typically involves the following steps:

    Formation of the Benzohydrazide Core: The starting material, 3-bromobenzohydrazide, is prepared by reacting 3-bromobenzoic acid with hydrazine hydrate under reflux conditions.

    Condensation Reaction: The 3-bromobenzohydrazide is then reacted with 6-chloro-1,3-benzodioxole-5-carbaldehyde in the presence of a suitable catalyst, such as acetic acid, to form the desired product through a condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-bromo-N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]benzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Condensation Reactions: The hydrazide moiety can participate in further condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, amines, and thiols, typically under basic conditions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized derivatives, such as carboxylic acids or ketones, can be obtained.

    Reduction Products: Reduced forms, such as alcohols or amines, can be synthesized.

Wissenschaftliche Forschungsanwendungen

3-bromo-N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]benzohydrazide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-bromo-N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]benzohydrazide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound may inhibit key enzymes or proteins involved in cell proliferation and survival. For example, it could interfere with tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-bromo-N’-[(6-bromo-1,3-benzodioxol-5-yl)methylene]benzohydrazide
  • 3-bromo-N’-[(6-fluoro-1,3-benzodioxol-5-yl)methylene]benzohydrazide
  • 3-bromo-N’-[(6-methyl-1,3-benzodioxol-5-yl)methylene]benzohydrazide

Uniqueness

Compared to similar compounds, 3-bromo-N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]benzohydrazide is unique due to the presence of the chloro substituent on the benzodioxole ring. This chloro group can influence the compound’s electronic properties and reactivity, potentially enhancing its biological activity and making it a valuable candidate for further research.

Eigenschaften

Molekularformel

C15H10BrClN2O3

Molekulargewicht

381.61 g/mol

IUPAC-Name

3-bromo-N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]benzamide

InChI

InChI=1S/C15H10BrClN2O3/c16-11-3-1-2-9(4-11)15(20)19-18-7-10-5-13-14(6-12(10)17)22-8-21-13/h1-7H,8H2,(H,19,20)/b18-7+

InChI-Schlüssel

NHPCTDWZSFKTJL-CNHKJKLMSA-N

Isomerische SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)C3=CC(=CC=C3)Br)Cl

Kanonische SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)C3=CC(=CC=C3)Br)Cl

Löslichkeit

<0.4 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.